2-(2-Methoxyphenyl)-2-methylpropanal
Description
2-(2-Methoxyphenyl)-2-methylpropanal is an organic compound featuring a methoxyphenyl group attached to a branched aldehyde backbone. The compound’s aldehyde functional group suggests reactivity in nucleophilic additions and oxidation reactions, which may be relevant in synthetic chemistry or pharmaceutical intermediates .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C11H14O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-8H,1-3H3 |
InChI Key |
NKHIOWGLZLVFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanal typically involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyphenyl)-2-methylpropanal may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Methoxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aldehyde functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidation-reduction reactions and electrophilic aromatic substitution, depending on the specific application.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-2-methylpropanoic acid
3-(4-(Dimethylamino)phenyl)-3-(2-methoxyphenyl)-2-methylpropanal
- Structure: Features an additional 4-(dimethylamino)phenyl substituent, enhancing electronic diversity.
- Synthesis: Prepared via organocatalytic stereoselective methods, yielding a yellow oil with high enantiomeric purity (Daicel Chiralcel IB column) .
- Applications : Demonstrates utility in asymmetric SN1-type reactions, highlighting the role of electron-donating groups in stereochemical control .
2-(2-Methoxyphenyl)pyridine-1-oxide (and Derivatives)
- Structure : Incorporates a pyridine oxide ring instead of a propanal chain.
- Chirality : Unlike the target compound, 2-(2-methoxyphenyl)pyridine oxide (unsubstituted at C-3) fails to resolve into enantiomers even at low temperatures (-50°C), underscoring the importance of substituents in chiral resolution .
N-(Benzothiazole-2-yl)-2-(2-methoxyphenyl)acetamides
- Structure : Benzothiazole core linked to a 2-methoxyphenylacetamide group (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide) .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| 2-(2-Methoxyphenyl)-2-methylpropanal | C₁₁H₁₄O₂* | 178.23 (estimated) | Likely liquid | Aldehyde, methoxyphenyl |
| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 | Solid (white) | Carboxylic acid |
| 3-(4-(Dimethylamino)phenyl)-3-(2-methoxyphenyl)-2-methylpropanal | C₁₉H₂₃NO₂ | 297.40 | Oil (yellow) | Aldehyde, dimethylamino |
*Calculated based on structural similarity.
Key Research Findings
Electronic Effects: The methoxyphenyl group enhances electron density, influencing reactivity in nucleophilic additions. Substitution with dimethylamino groups (as in 3-(4-(dimethylamino)phenyl)-3-(2-methoxyphenyl)-2-methylpropanal) further modulates electronic properties, enabling stereoselective synthesis .
Chiral Resolution : Substituent position (e.g., C-3 methyl groups) is critical for enantiomeric resolution, as seen in comparisons with unresolved pyridine oxides .
Safety Profile: Carboxylic acid derivatives exhibit lower reactivity and toxicity compared to aldehydes, aligning with their non-hazardous classification .
Biological Activity
2-(2-Methoxyphenyl)-2-methylpropanal, also known as an aromatic aldehyde, has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is structurally characterized by a methoxy group attached to a phenyl ring, contributing to its unique biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of 2-(2-Methoxyphenyl)-2-methylpropanal can be represented as follows:
Biological Activity Overview
The biological activity of 2-(2-Methoxyphenyl)-2-methylpropanal has been investigated in various contexts, including its effects on cell signaling, antioxidant properties, and potential therapeutic applications.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability, which may contribute to the scavenging of free radicals. This property is crucial for reducing oxidative stress in cells.
2. Anti-inflammatory Effects
Studies have shown that aromatic aldehydes can modulate inflammatory pathways. For instance, compounds related to 2-(2-Methoxyphenyl)-2-methylpropanal have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Neuroprotective Properties
There is emerging evidence that suggests neuroprotective effects associated with this compound. Its ability to cross the blood-brain barrier and exert protective effects against neurodegeneration has been a focal point in recent studies.
The mechanisms through which 2-(2-Methoxyphenyl)-2-methylpropanal exerts its biological effects include:
- Modulation of Cell Signaling Pathways : It may influence signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and cell survival.
- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals.
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in inflammatory responses, leading to reduced inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities associated with 2-(2-Methoxyphenyl)-2-methylpropanal or structurally similar compounds. Below are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
